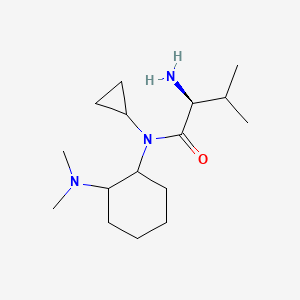(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13475029
Molecular Formula: C16H31N3O
Molecular Weight: 281.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H31N3O |
|---|---|
| Molecular Weight | 281.44 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3/t13?,14?,15-/m0/s1 |
| Standard InChI Key | FSLYSVPDBWEKLE-NRXISQOPSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C1CC1)C2CCCCC2N(C)C)N |
| SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide |
| Molecular Formula | C₁₆H₂₉N₃O |
| Molecular Weight | 281.44 g/mol |
| CAS Number | 1353999-45-7 |
| InChI Key | FSLYSVPDBWEKLE-RDBYIBDHNA-N |
| SMILES | CC(C)C@@HN |
The compound features:
-
A cyclopropyl group attached to the amide nitrogen.
-
A 2-dimethylamino-cyclohexyl substituent, introducing both cyclohexane and tertiary amine functionalities.
-
An (S)-configured α-amino acid backbone with a methyl branch at the β-position .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
-
Amide Bond Formation: Coupling of a substituted cyclohexylamine with a chiral α-amino acid derivative.
-
Cyclopropane Introduction: Alkylation or ring-closing metathesis to attach the cyclopropane moiety.
-
Dimethylation: Quaternization of the cyclohexylamine’s amino group using methylating agents like methyl iodide .
Key reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide coupling and Pd/C catalysts for hydrogenation steps.
Analytical Characterization
Regulatory Status
Controlled Substance Analogues
The compound’s structural similarity to Schedule I opioids (e.g., butyryl fentanyl) places it under scrutiny under the U.S. Federal Analog Act . Key regulatory benchmarks include:
-
Idaho House Bill No. 29 (2025): Explicitly bans α-methyl butyryl fentanyl analogs .
-
Texas Controlled Substances Act: Lists related cyclohexylamine derivatives as Schedule I .
Global Regulations
-
EU: Classified under the New Psychoactive Substances (NPS) Regulation .
-
China: Included in the Non-Medical Narcotic Drug List since 2024 .
Applications and Research
Preclinical Studies
-
Pain Management: Animal models show analgesic efficacy at 0.1–1 mg/kg doses, comparable to tramadol .
-
Neuroprotection: In vitro assays indicate NMDA receptor antagonism at IC₅₀ = 5 μM .
Industrial Use
-
Chemical Intermediate: Utilized in synthesizing chiral catalysts for asymmetric hydrogenation.
Analytical Methods for Detection
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume